molecular formula C13H15N3OS B11787597 6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine

6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine

Cat. No.: B11787597
M. Wt: 261.34 g/mol
InChI Key: VEJMHMHLZSINNL-UHFFFAOYSA-N
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Description

6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a thiourea derivative with a halogenated pyridine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets. The thiazole moiety can interact with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby affecting gene expression or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

6-[(2-cyclobutyl-1,3-thiazol-4-yl)methoxy]pyridin-3-amine

InChI

InChI=1S/C13H15N3OS/c14-10-4-5-12(15-6-10)17-7-11-8-18-13(16-11)9-2-1-3-9/h4-6,8-9H,1-3,7,14H2

InChI Key

VEJMHMHLZSINNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)COC3=NC=C(C=C3)N

Origin of Product

United States

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